molecular formula C14H20N2O4S B12527404 3-{[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}propane-1-sulfonic acid CAS No. 819863-15-5

3-{[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}propane-1-sulfonic acid

Cat. No.: B12527404
CAS No.: 819863-15-5
M. Wt: 312.39 g/mol
InChI Key: GVUHTWLSALLDLY-UHFFFAOYSA-N
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Description

3-{[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}propane-1-sulfonic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals. This compound features a sulfonic acid group, which enhances its solubility in water and potentially its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}propane-1-sulfonic acid typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The resulting indole derivative can then be further modified to introduce the sulfonic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}propane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can modify the indole ring or the sulfonic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts such as sulfuric acid or Lewis acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

3-{[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}propane-1-sulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. The sulfonic acid group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Methoxy-1H-indol-3-yl)propanoic acid: This compound is similar in structure but lacks the sulfonic acid group.

    N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: Another indole derivative with different functional groups.

Uniqueness

The presence of the sulfonic acid group in 3-{[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}propane-1-sulfonic acid makes it unique compared to other indole derivatives. This group enhances its solubility in water and potentially its biological activity, making it a valuable compound for various applications .

Properties

CAS No.

819863-15-5

Molecular Formula

C14H20N2O4S

Molecular Weight

312.39 g/mol

IUPAC Name

3-[2-(5-methoxy-1H-indol-3-yl)ethylamino]propane-1-sulfonic acid

InChI

InChI=1S/C14H20N2O4S/c1-20-12-3-4-14-13(9-12)11(10-16-14)5-7-15-6-2-8-21(17,18)19/h3-4,9-10,15-16H,2,5-8H2,1H3,(H,17,18,19)

InChI Key

GVUHTWLSALLDLY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNCCCS(=O)(=O)O

Origin of Product

United States

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